2-Acetyl-3,6-dimethylbenzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
2-Acetyl-3,6-dimethylbenzoic acid is a derivative of benzoic acid, the simplest aromatic carboxylic acid. preprints.orgwikipedia.org Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. preprints.org These compounds exhibit chemical properties of both carboxylic acids and aromatic compounds. preprints.org The presence of substituents on the benzene (B151609) ring significantly influences the chemical properties of the benzoic acid derivative.
Significance of Substituted Benzoic Acid Derivatives in Organic Synthesis
Substituted benzoic acid derivatives are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. preprints.org For instance, dimethylbenzoic acid derivatives are utilized in the preparation of anti-inflammatory and antirheumatic agents. chemicalbook.com Specifically, 2,6-dimethylbenzoic acid is a known intermediate in the synthesis of medicinal compounds and ligands for organocatalytic reactions. guidechem.com
The functional groups on substituted benzoic acids allow for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, and acid chlorides, providing a gateway to further molecular complexity. guidechem.com The aromatic ring can undergo further substitution reactions, with the existing substituents directing the position of new functional groups. The acetyl group in this compound, a ketone, can also participate in various reactions, such as reduction to an alcohol or conversion to other functional groups. The synthesis of complex molecules often relies on the strategic use of such substituted intermediates. For example, 2-methyl-4-acetylbenzoic acid is a key intermediate in the synthesis of the broad-spectrum insecticide Fluralaner. google.com
Historical Development of Acetyl-Substituted Benzoic Acid Analogues
The history of benzoic acid itself dates back to the 16th century, with its initial isolation through the dry distillation of gum benzoin. wikipedia.orgacs.org The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a method later superseded by the cleaner partial oxidation of toluene. wikipedia.orgacs.org
The development of methods to introduce acetyl groups onto aromatic rings, a key feature of this compound, was a significant advancement in organic synthesis. The Friedel-Crafts acylation, discovered in 1877, provided a direct method for the acylation of aromatic compounds, including benzoic acid derivatives, using an acyl halide and a Lewis acid catalyst. This reaction and its variations have become fundamental tools for the synthesis of acetyl-substituted aromatic compounds.
While the specific historical development of this compound is not well-documented, the synthesis of related acetylbenzoic acids, such as o-acetylbenzoic acid, has been a subject of study in organic chemistry. acs.org The synthesis of various acetylbenzoic acid derivatives is often achieved through the oxidation of the corresponding methylacetophenones. chemicalbook.com For example, 3-acetylbenzoic acid can be synthesized from 3-acetylbenzonitrile. chemicalbook.com These historical developments in synthetic methodology have paved the way for the creation of a vast library of substituted benzoic acids for various research and industrial applications.
Properties
CAS No. |
146950-86-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-acetyl-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-6-4-5-7(2)10(11(13)14)9(6)8(3)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
PLPCBYJKZUCSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Acetyl 3,6 Dimethylbenzoic Acid and Its Precursors
De Novo Synthesis Approaches to the 2-Acetyl-3,6-dimethylbenzoic Acid Scaffold
The de novo synthesis of this compound necessitates careful strategic planning to achieve the desired substitution pattern. This involves the regioselective introduction of two methyl groups, an acetyl group, and a carboxylic acid moiety onto the aromatic ring.
Strategies for Regioselective Introduction of Methyl and Acetyl Moieties
The regioselective introduction of methyl and acetyl groups onto a benzoic acid framework is a key challenge in the synthesis of the target molecule. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles.
Recent advancements have demonstrated the utility of iridium-catalyzed C-H methylation for the ortho-functionalization of benzoic acids. bohrium.com This method offers high regioselectivity and tolerates a wide array of functional groups, making it a valuable tool for late-stage functionalization. bohrium.com While this specific methodology focuses on ortho-methylation, the principles of directed C-H activation are pertinent to the synthesis of polysubstituted benzoic acids.
For the introduction of an acetyl group, Friedel-Crafts acylation is a classic and effective method. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the aromatic ring. In the context of dimethylbenzoic acids, the directing effects of the methyl and carboxyl groups would need to be carefully considered to achieve the desired 2-acetyl substitution.
Carboxylation Methodologies for Substituted Aromatic Systems
The introduction of a carboxyl group onto a substituted aromatic ring can be achieved through several methods. One prominent strategy involves the carboxylation of arenes with carbon dioxide (CO2) using a Lewis acid catalyst. Research has shown that a combination of AlBr3 and R3SiCl can efficiently promote the direct carboxylation of various alkylbenzenes, such as toluene, xylenes, and mesitylene, at room temperature under CO2 pressure. acs.orgresearchgate.net This method has been shown to produce the corresponding carboxylic acids in high yields. acs.org
Another innovative approach is the formal C-H carboxylation of unactivated arenes. This strategy combines a sterically controlled iridium-catalyzed C-H borylation with a subsequent copper-catalyzed carboxylation of the in situ generated organoboronates. researchgate.net This two-step, one-pot procedure allows for high regioselectivity in the carboxylation of 1,3-disubstituted and 1,2,3-trisubstituted arenes. researchgate.net The Kolbe-Schmitt reaction, while traditionally used for the carboxylation of phenolate (B1203915) salts, represents another established method for introducing a carboxyl group, particularly in industrial settings. researchgate.net
| Carboxylation Method | Catalyst/Reagents | Substrates | Key Features |
| Lewis Acid-Mediated Direct Carboxylation | AlBr3 and Ph3SiCl | Toluene, xylenes, mesitylene | High yields (60-97%), room temperature, CO2 pressure. acs.org |
| Formal C-H Carboxylation | Ir-catalyzed C-H borylation followed by Cu-catalyzed carboxylation | Unactivated arenes, 1,3-disubstituted and 1,2,3-substituted arenes | High regioselectivity, use of CO2 in green solvents. researchgate.net |
| Frustrated Lewis Pairs (FLPs) Catalyzed Carboxylation | Si/Al Based FLPs (e.g., AlCl3 and organosilane) | Toluene, ethylbenzene, m-xylene (B151644) | Good yields (62-97%), activation of CO2. semanticscholar.org |
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
The synthesis of a complex molecule like this compound from simpler aromatic precursors requires a well-designed multi-step pathway. The order of reactions is critical to ensure the correct regiochemistry. libretexts.org For instance, the synthesis of a polysubstituted benzene (B151609) may involve a sequence of electrophilic aromatic substitution reactions and modifications of side chains. libretexts.orgyoutube.com
A plausible synthetic route could start with a readily available dimethylbenzene, such as m-xylene. The sequence of introducing the acetyl and carboxyl groups would be crucial. For example, Friedel-Crafts acylation of m-xylene would need to be controlled to favor the desired isomer. Subsequent oxidation of one of the methyl groups to a carboxylic acid would then lead to a precursor of the final product. The choice of oxidizing agent and reaction conditions is vital to selectively oxidize a methyl group in the presence of an acetyl group.
Alternatively, one could start with a dimethylbenzoic acid, such as 2,5-dimethylbenzoic acid or 3,4-dimethylbenzoic acid, and then introduce the acetyl group. nih.govhmdb.casigmaaldrich.comuni.lunih.gov The success of this approach would depend on the directing effects of the existing substituents.
Advanced Synthetic Transformations for Functionalization
Further functionalization of benzoic acid derivatives is often necessary to arrive at the target structure. Advanced synthetic transformations such as alkylation, halogenation, and acylation are employed for this purpose.
Alkylation and Halogenation of Related Benzoic Acid Derivatives
The alkylation of benzoic acid derivatives can be achieved through various methods. Metalated carboxylic acids have been shown to undergo monoalkylation. acs.org For example, the alkylation of 3,4-dimethylbenzoic acid has been reported to yield a single product. acs.orgacs.org Palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides presents another modern approach, proceeding without the need for a co-oxidant. nih.gov
Halogenation of benzoic acid derivatives can be accomplished using different reagents and conditions. For instance, the photochemical bromination of 2,5-dimethylbenzoic acid has been investigated as a key step in a multi-step synthesis. researchgate.net Decarboxylative halogenation offers a route to organic halides from carboxylic acids, providing regioisomers that may not be accessible through direct aromatic halogenation. nih.govacs.org Processes for the preparation of halogenated benzoic acids from asymmetrically substituted benzophenones using an oxidizing agent have also been developed. google.com
| Transformation | Methodology | Reagents/Catalyst | Substrate Example | Key Outcome |
| Alkylation | Metalated Carboxylic Acids | Lithium diisopropylamide, 1-bromobutane | 3,4-dimethylbenzoic acid | Monoalkylation, single product formation. acs.orgacs.org |
| Alkylation | Pd(II)-Catalyzed C-H Activation | Pd(II) catalyst, KHCO3 or Na2CO3 | Benzoic acids | Ortho-alkylation with alkyl halides. nih.gov |
| Halogenation | Photochemical Bromination | Not specified | 2,5-dimethylbenzoic acid | Benzylic bromination. researchgate.net |
| Halogenation | Decarboxylative Halogenation | Not specified | Aromatic carboxylic acids | Synthesis of aryl halides. nih.govacs.org |
Acylation Reactions for Acetyl Moiety Introduction
The introduction of an acetyl group is most commonly achieved through Friedel-Crafts acylation. This reaction involves the use of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. bohrium.com
For a substrate like 3,6-dimethylbenzoic acid, the carboxyl group is a deactivating meta-director, while the methyl groups are activating ortho, para-directors. The interplay of these directing effects would determine the position of the incoming acetyl group. An alternative strategy for acylation involves a directed ortho-metalation followed by reaction with an acylating agent. This can provide a high degree of regiocontrol. organic-chemistry.org Research has also explored methods for regioselective meta acylation of aromatic compounds through an ortho lithiation procedure combined with zirconocene-benzyne chemistry. mit.edu
Esterification and Amidation Routes for Carboxylic Acid Derivatization
The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, reactivity, and biological interactions.
Esterification:
Esterification of benzoic acid derivatives can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. nih.gov For sterically hindered benzoic acids, such as those with ortho-substituents like this compound, the reaction may proceed slowly. youtube.com
A more reactive approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This method is often preferred for sterically hindered acids. For instance, the synthesis of methyl 2,6-dimethylbenzoate (B1233830) is achieved by treating 2,6-dimethylbenzoic acid with thionyl chloride and then with methanol (B129727) in the presence of pyridine. nih.gov A similar strategy can be applied to this compound.
Another method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of aryl acids with alcohols under mild conditions. quora.com This approach offers an alternative to traditional acid catalysis.
Below is a table summarizing various esterification conditions, drawing from methodologies applied to structurally related benzoic acids.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,6-dimethylbenzoic acid | 1. SOCl₂, reflux, 2h; 2. Methanol, pyridine, 65-70°C | Methyl 2,6-dimethylbenzoate | 9.5 g (from 10 g starting material) | nih.gov |
| Benzoic acid | Methanol, N-bromosuccinimide, 70°C, 20h | Methyl benzoate | 90% | quora.com |
| 2-methyl-4-acetylbenzoic acid | Methanol, H₂SO₄ (catalyst), 70°C | Methyl 2-methyl-4-acetylbenzoate | Not specified | ibs.re.kr |
| Benzoic acid | Ethanol (B145695), p-toluenesulfonic acid, benzyltriethylammonium chloride, 75°C | Ethyl benzoate | 88.3% conversion | masterorganicchemistry.com |
Amidation:
Amidation of benzoic acids can be accomplished by reacting the corresponding acyl chloride with an amine. This is a highly efficient method for forming amide bonds. Alternatively, direct amidation of benzoic acids with amines can be achieved, often requiring high temperatures or the use of coupling agents to facilitate the reaction. youtube.com
For example, benzoic acid can react with methylamine (B109427) to form N-methylbenzamide. youtube.com This reaction proceeds by the removal of a water molecule. A similar approach could be employed for this compound, reacting it with a primary or secondary amine to yield the corresponding amide.
Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been reported, offering a method for the introduction of amino groups onto the benzene ring, followed by decarboxylation to yield substituted anilines. ibs.re.kr
Oxidation and Reduction Pathways on the Benzoic Acid Nucleus
The acetyl group and the aromatic ring of this compound present opportunities for various oxidation and reduction reactions, leading to a diverse range of derivatives.
Oxidation:
The acetyl group of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the acetyl group. Typically, the oxidation of an alkyl group on a benzene ring with KMnO₄ results in a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, this would lead to the formation of a dicarboxylic acid. The reaction is usually carried out in the presence of a dilute acid and heat. youtube.com
The oxidation of p-aminobenzoic acid with acidic potassium permanganate has been studied, demonstrating the reactivity of substituted benzoic acids towards strong oxidizing agents. derpharmachemica.com
Reduction:
The reduction of this compound can target either the acetyl group, the carboxylic acid, or the aromatic ring, depending on the reducing agent and reaction conditions.
Reduction of the Acetyl Group: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in an alcoholic solvent at room temperature. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would likely reduce the carboxylic acid as well.
Reduction of the Carboxylic Acid: The reduction of carboxylic acids to primary alcohols is a more challenging transformation that typically requires strong reducing agents. While NaBH₄ alone is generally not effective, systems like NaBH₄ in combination with bromine (Br₂) or iodine have been shown to reduce benzoic acids to their corresponding benzyl (B1604629) alcohols. sci-hub.seresearchgate.net The use of NaBH₄ in refluxing diglyme (B29089) has also been reported for the reduction of aromatic carboxylic acids. sci-hub.se
Reduction of the Aromatic Ring (Hydrogenation): Catalytic hydrogenation can be employed to reduce the benzene ring. For benzoic acid derivatives, catalysts such as platinum on titanium dioxide (Pt/TiO₂) have been shown to be effective for hydrogenation to cyclohexanecarboxylic acids under relatively mild conditions. nih.govnih.govresearchgate.net Ruthenium-based catalysts, like Ru/C, can hydrogenate both the aromatic ring and the carboxylic group, while palladium on carbon (Pd/C) tends to selectively hydrogenate the aromatic ring. researchgate.netcabidigitallibrary.org The specific products would depend on the catalyst and reaction conditions (temperature, pressure).
Below is a table summarizing various reduction conditions for related benzoic acid derivatives.
| Starting Material | Reagents and Conditions | Product | Key Outcome | Reference |
| Benzoic acid | NaBH₄, Br₂, THF, reflux | Benzyl alcohol | Reduction of carboxylic acid | sci-hub.se |
| Benzoic acid | Pt/TiO₂, H₂ (10 bar), 40°C | Cyclohexanecarboxylic acid | Hydrogenation of aromatic ring | nih.gov |
| Benzoic acid | 5% Ru/C, 1,4-dioxane/water, 493 K, 6.89 MPa H₂ | Cyclohexanecarboxylic acid and Cyclohexyl methanol | Hydrogenation of ring and reduction of acid | researchgate.netcabidigitallibrary.org |
| Benzoic acid | 5% Pd/C | Cyclohexanecarboxylic acid | Selective hydrogenation of aromatic ring | researchgate.netcabidigitallibrary.org |
Spectroscopic and Structural Elucidation of 2 Acetyl 3,6 Dimethylbenzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in assigning the specific chemical environments of the hydrogen and carbon atoms within 2-Acetyl-3,6-dimethylbenzoic acid.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the methyl groups will have distinct signals from the aromatic protons on the benzene (B151609) ring. The integration of these signals provides the ratio of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to splitting of signals, providing valuable information about the connectivity of the atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |
| Acetyl (CH₃) | 2.0 - 2.5 (singlet) | 25 - 35 |
| Aromatic (CH) | 7.0 - 8.0 (multiplet) | 120 - 140 |
| Methyl (Ar-CH₃) | 2.2 - 2.7 (singlet) | 15 - 25 |
| Acetyl Carbonyl (C=O) | - | 190 - 210 |
| Aromatic (C-COOH) | - | 130 - 145 |
| Aromatic (C-COCH₃) | - | 135 - 150 |
| Aromatic (C-CH₃) | - | 130 - 140 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. epfl.ch
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would help to confirm the positions of the substituents on the aromatic ring by showing correlations between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons in this compound. For example, the protons of the acetyl methyl group would show a correlation to the acetyl carbonyl carbon.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. surfacesciencewestern.com For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the acetyl group (around 1680-1700 cm⁻¹). The C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. nist.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.comijtsrd.com The aromatic ring stretching vibrations (around 1600 cm⁻¹) and the C-C skeletal vibrations would likely be strong in the FT-Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Moderate |
| Acetyl Group | C=O Stretch | 1680-1700 | Strong |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Strong |
| Methyl Groups | C-H Stretch | 2850-3000 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. csic.esresearchgate.net For this compound (C₁₁H₁₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. sigmaaldrich.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum can also provide structural information.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl groups. nist.gov The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.
Theoretical and Computational Chemistry Studies on 2 Acetyl 3,6 Dimethylbenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. vjst.vn By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-acetyl-3,6-dimethylbenzoic acid. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to describe the atomic orbitals. jocpr.com
The electronic structure of a molecule governs its chemical reactivity. DFT calculations can be used to determine key electronic properties of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals, is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl and acetyl groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its susceptibility to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical DFT calculation results for illustrative purposes.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
This compound possesses several rotatable single bonds, leading to different spatial arrangements or conformations. The most significant rotations would be around the bond connecting the acetyl group to the benzene (B151609) ring and the bond linking the carboxylic acid group to the ring. These rotations are sterically hindered by the adjacent methyl groups.
Table 2: Relative Energies of this compound Conformers (Illustrative) This table shows hypothetical relative energies for different orientations (dihedral angles) of the acetyl and carboxyl groups.
| Conformer | Acetyl Group Dihedral Angle | Carboxyl Group Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 45° | 30° | 0.00 |
| 2 | 90° | 30° | +1.5 |
| 3 | 45° | 90° | +2.1 |
| 4 | 0° | 0° | +5.8 (Steric Clash) |
The acidity of the carboxylic acid group is a fundamental property of this compound. The acid dissociation constant (pKa) can be predicted with reasonable accuracy using computational methods. chemrxiv.org These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in a solvent, using a continuum solvation model like the Conductor-like Screening Model for Real Solvents (COSMO-RS). chemrxiv.org
The electronic effects of the substituents on the benzene ring significantly influence the pKa. The acetyl group is electron-withdrawing, which tends to stabilize the resulting carboxylate anion and thus increase acidity (lower the pKa) compared to benzoic acid. Conversely, the two methyl groups are electron-donating, which destabilizes the anion and decreases acidity (raises the pKa). The net effect will depend on the balance of these opposing influences. The ortho positioning of the substituents also introduces steric effects that can impact the solvation of the carboxylate ion, further modifying the acidity. Solvent properties, such as polarity and hydrogen-bonding capability, play a crucial role, and pKa predictions can be performed for various solvents. chemrxiv.org
Table 3: Predicted pKa of this compound in Different Solvents (Illustrative) This table presents hypothetical pKa values to illustrate solvent effects.
| Solvent | Dielectric Constant | Predicted pKa |
|---|---|---|
| Water | 78.4 | 3.8 |
| Acetonitrile | 37.5 | 10.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.5 |
| Ethanol (B145695) | 24.6 | 8.2 |
Molecular Dynamics (MD) Simulations in Chemical Reaction Systems
While DFT calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. In an MD simulation, the motion of every atom in a system, including the molecule of interest and surrounding solvent molecules, is calculated by integrating Newton's laws of motion.
For this compound in a chemical reaction system, MD simulations could be used to explore its solvation structure, diffusion, and the frequency of encounters with other reactants. mdpi.com These simulations can provide insights into how the molecule orients itself within a solvent cage and how its conformational flexibility might influence its availability to react. By observing the trajectory of the molecule, one can understand the microscopic events that precede a chemical reaction, such as the formation of reactant pairs and their orientation.
Computational Modeling of Reaction Mechanisms
Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational modeling provides a way to map out entire reaction pathways and identify the high-energy transition states that control the reaction rate.
For a given reaction involving this compound, such as its esterification or a nucleophilic attack on the acetyl carbon, DFT can be used to model the reaction pathway. researchgate.net The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, computational methods can locate the transition state (TS) structure, which represents the energy maximum along the reaction coordinate.
Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative) This table shows hypothetical energy values for a proposed reaction pathway, such as a nucleophilic addition.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point on the reaction path | +15.2 |
| Intermediate | Transient species formed after TS | -5.4 |
| Products | Final products of the reaction | -12.0 |
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, particularly regioselectivity and stereoselectivity. For this compound, these predictions are primarily guided by the electronic and steric influences of its substituents on the aromatic ring and the acetyl group.
Regioselectivity in Electrophilic Aromatic Substitution:
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the three substituents: the acetyl group, the carboxylic acid group, and the two methyl groups.
Activating and Deactivating Effects: Methyl groups are activating and ortho-, para-directing due to hyperconjugation and inductive effects. Conversely, the acetyl and carboxylic acid groups are deactivating and meta-directing because of their electron-withdrawing nature. libretexts.org
Computational Approaches: The prediction of the most likely site for electrophilic attack can be computationally modeled. Methods like calculating proton affinities for each aromatic carbon atom can identify the most nucleophilic center. rsc.orgnih.govnih.gov The carbon atom with the highest proton affinity is generally the most probable site for EAS. nih.gov Another approach involves the analysis of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO), to identify regions of high electron density susceptible to electrophilic attack. acs.org Furthermore, calculated NMR chemical shifts, particularly 13C NMR, can correlate with the regiochemical outcome, with lower predicted chemical shifts often indicating the site of substitution. acs.org
Given the substitution pattern of this compound, a qualitative analysis suggests that the positions open for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Directing Effect |
| -COOH | C1 | Meta-directing (to C3 and C5) |
| -COCH₃ | C2 | Meta-directing (to C4 and C6) |
| -CH₃ | C3 | Ortho-, Para-directing (to C2, C4, and C6) |
| -CH₃ | C6 | Ortho-, Para-directing (to C2 and C5) |
A computational analysis would be necessary to quantify the net effect of these competing influences and to authoritatively predict the major product of an EAS reaction. The steric hindrance from the existing substituents would also play a significant role in determining the accessibility of each position to an incoming electrophile.
Stereoselectivity in Nucleophilic Addition to the Acetyl Group:
The acetyl group of this compound is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol. The stereochemical outcome of such a reduction is influenced by the steric environment around the carbonyl group.
Catalytic Asymmetric Reduction: The enantioselective reduction of ketones is a well-studied field, often employing chiral catalysts. wikipedia.org For instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst, is a reliable method for the asymmetric reduction of prochiral ketones. youtube.com The stereochemical outcome is generally predictable based on the steric bulk of the substituents attached to the carbonyl. youtube.com
Computational Modeling of Stereoselectivity: Transition state modeling using quantum mechanical methods can predict the preferred stereochemical pathway. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the major product can be identified. The steric hindrance imposed by the ortho-substituents (the carboxylic acid at C2 and the methyl group at C6) would be a critical factor in these models. mdpi.com These groups would likely direct an incoming nucleophile, such as a hydride from a reducing agent, to one face of the carbonyl group over the other, leading to a predictable stereochemical outcome. acs.orgnih.gov
A summary of the expected influences on stereoselectivity is presented in the table below.
| Influencing Factor | Description | Predicted Effect |
| Steric Hindrance | The ortho-substituted carboxylic acid and methyl group create a sterically crowded environment on one side of the acetyl group. | This will likely favor the attack of a nucleophile from the less hindered face of the carbonyl, leading to a high degree of stereoselectivity. |
| Chiral Catalysts | The use of a chiral catalyst (e.g., in a CBS reduction) would introduce a chiral environment, further enhancing the enantioselectivity of the reduction. | The choice of the catalyst's enantiomer would determine the absolute configuration of the resulting alcohol. |
Ligand-Interaction Modeling in Chemical Systems (e.g., complexation)
The structure of this compound, featuring both a carboxylic acid and a carbonyl group, makes it an interesting ligand for complexation with metal ions or for forming intermolecular interactions.
Coordination Chemistry: The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating agent for metal ions. The acetyl group's carbonyl oxygen can also act as a Lewis base and coordinate to a metal center, potentially allowing the molecule to act as a bidentate ligand. Computational studies, often using Density Functional Theory (DFT), can model these interactions. researchgate.netnih.gov These calculations can predict the geometry of the resulting metal complexes, the strength of the coordination bonds, and the preferred coordination mode (monodentate vs. bidentate). researchgate.netresearchgate.net
Hydrogen Bonding and Self-Association: The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that this compound can form dimers or other self-associated structures in solution and in the solid state. acs.orgresearchgate.net Computational modeling can explore the energetics and geometries of these hydrogen-bonded aggregates. acs.org
Interactions with Biological Macromolecules: If this molecule were to be considered in a biological context, its interactions with proteins could be modeled using molecular docking simulations. nih.govnih.gov These simulations would predict the preferred binding pose of the molecule within a protein's active site and estimate the binding affinity. The aromatic ring could participate in π-π stacking or cation-π interactions with aromatic amino acid residues, while the carboxylate and acetyl groups could form hydrogen bonds or ionic interactions with polar residues. osti.govbrylinski.orgacs.org
The potential interaction sites of this compound are summarized below.
| Functional Group | Potential Interactions |
| Carboxylic Acid (-COOH) | Hydrogen bonding (donor and acceptor), coordination to metal ions (as carboxylate). |
| Acetyl Group (-COCH₃) | Hydrogen bonding (acceptor), coordination to metal ions. |
| Aromatic Ring | π-π stacking, cation-π interactions. |
Chemistry of Derivatives and Analogues of 2 Acetyl 3,6 Dimethylbenzoic Acid
Synthesis and Characterization of Substituted 2-Acetylbenzoic Acids
The synthesis of substituted 2-acetylbenzoic acids can be achieved through several established organic chemistry routes. A common method for preparing 2-acetylbenzoic acids involves the reaction of a corresponding phthalic anhydride (B1165640) with a malonic acid derivative. For the target compound, 2-acetyl-3,6-dimethylbenzoic acid, the synthesis would logically commence with 3,6-dimethylphthalic anhydride. stenutz.eunih.gov This starting material can be prepared via a Diels-Alder cycloaddition between 2,5-dimethylfuran (B142691) and maleic anhydride, followed by a dehydration step. rsc.org
The general synthetic sequence involves heating the phthalic anhydride with malonic acid in the presence of a base like triethylamine. This process results in a carboxylation reaction, which, after subsequent decarboxylation and workup, yields the desired 2-acetylbenzoic acid structure.
Characterization of these compounds relies on a suite of spectroscopic and physical methods. Key characterization data points include melting point, and spectroscopic analysis to confirm the structure. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl stretches of the ketone and carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring and the presence of the acetyl and methyl groups. The disappearance of the broad carboxylic acid proton signal in the ¹H NMR spectrum upon complexation or esterification serves as strong evidence of reaction. researchgate.net
| Analytical Technique | Expected Observations for this compound |
| Melting Point (°C) | A sharp, defined melting range, similar to related compounds like 2-acetylbenzoic acid (115-117 °C). sigmaaldrich.com |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, two distinct methyl group protons on the ring, acetyl group protons, and a characteristic downfield signal for the carboxylic acid proton. |
| ¹³C NMR Spectroscopy | Resonances for the two carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methyl carbons. |
| Infrared (IR) Spectroscopy (cm⁻¹) | Strong, broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), and distinct C=O stretching bands for the ketone and carboxylic acid groups (approx. 1680-1750 cm⁻¹). researchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (192.21 g/mol ), along with characteristic fragmentation patterns. |
Functional Group Modifications: Esters, Amides, and Ethers
The carboxylic acid and ketone moieties of this compound are amenable to a wide range of functional group interconversions, leading to the formation of esters, amides, and ethers, thereby creating a library of new derivatives.
Esters: Esterification of the carboxylic acid group is a fundamental transformation. This is typically achieved through Fischer esterification, which involves reacting the benzoic acid derivative with an alcohol (such as ethanol (B145695) or methanol) under acidic catalysis (e.g., sulfuric acid). researchgate.net This reaction is often driven to completion by removing the water formed during the reaction. google.com Alternative methods include reaction with an alkyl halide in the presence of a base or using coupling agents. These ester derivatives are valuable as intermediates in further synthetic applications. dergipark.org.tr
Amides: The synthesis of amides from the carboxylic acid group introduces a nitrogen-containing functionality. This transformation is generally accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. A more direct approach involves the use of peptide coupling agents, like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid with an amine. This method forms a stable amide bond and a urea (B33335) byproduct. nih.gov
Ethers: While direct etherification of the carboxylic acid is not standard, ether functionalities can be introduced on derivatives of the parent compound. For instance, if a hydroxyl group were present on the aromatic ring (as in an analogue like 4-hydroxy-3,5-dimethylbenzoic acid), it could be converted to an ether via Williamson ether synthesis (reaction with an alkyl halide under basic conditions). Alternatively, reduction of the carboxylic acid to an alcohol would yield a benzylic alcohol, which could then be converted to an ether.
| Derivative Type | General Synthetic Method | Key Reagents |
| Ester | Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) |
| Amide | Peptide Coupling | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) |
| Ether (on analogue) | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) |
Metal Complexation Studies with Related Carboxylic Acid Ligands
Carboxylic acids, including substituted benzoic acids, are excellent ligands for forming coordination complexes with a wide variety of metal ions. chemicalbook.com The carboxylate group can coordinate to metal centers in several modes: as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal), or as a bridging ligand connecting two or more metal centers. chemicalbook.com This versatility can lead to the formation of mononuclear, dinuclear, or polynuclear metal complexes with diverse structural and electronic properties. google.com
For this compound, deprotonation of the carboxylic acid yields the corresponding carboxylate anion, which can then bind to a metal ion. The presence of the ortho-acetyl group introduces an additional potential donor site. The keto-enol tautomerism of the acetyl group can lead to the formation of a six-membered chelate ring where the ligand binds to the metal through both a carboxylate oxygen and the enolic oxygen. This bidentate O,O'-coordination can enhance the stability of the resulting metal complex.
Studies on related ligands, such as 2-acetylbenzoic acid and other carboxylates, have shown the formation of complexes with transition metals like cobalt(II), nickel(II), copper(II), and rhodium(III). researchgate.net The characterization of these complexes typically involves elemental analysis, magnetic susceptibility measurements, and spectroscopic techniques. IR spectroscopy is particularly useful, as the coordination of the carboxylate group to the metal center causes a characteristic shift in the C=O stretching frequencies compared to the free ligand. researchgate.net
| Metal Ion | Typical Coordination Geometry | Potential Ligand from this compound | Reference Ligand System |
| Cu(II) | Square Planar, Octahedral | Carboxylate, Acetyl-enolate | Substituted Benzoates google.com |
| Co(II) | Tetrahedral, Octahedral | Carboxylate, Acetyl-enolate | 2-Acetyl-3-amino-1,4-naphthoquinone researchgate.net |
| Zn(II) | Tetrahedral, Trigonal-Bipyramidal | Carboxylate | Substituted Benzoates google.com |
| Rh(III) | Octahedral | Carboxylate, Acetyl-enolate | Acetyl-lumazine derivative |
Structural Variation: Introduction of Halogen, Hydroxyl, or Other Functional Groups
Further diversification of the this compound structure can be achieved by introducing new functional groups, such as halogens or hydroxyl groups, onto the aromatic ring or at the acetyl side chain.
Halogenation: Halogens like bromine and chlorine can be introduced onto the aromatic ring via electrophilic aromatic substitution. masterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to activate the halogen. libretexts.org The position of substitution on the benzene (B151609) ring is directed by the existing substituents. The carboxylic acid and acetyl groups are deactivating and meta-directing, while the methyl groups are activating and ortho-, para-directing. The outcome of the halogenation would depend on the interplay of these directing effects and the reaction conditions. Halogenation can also occur at the α-position of the acetyl group under different conditions, for example, using copper(II) bromide.
Hydroxylation: The direct hydroxylation of the aromatic ring is a more challenging transformation but can be achieved using specific oxidizing agents. Enzymatic methods using cytochrome P450 monooxygenases have been shown to hydroxylate related benzoic acid derivatives, although this is often for metabolic studies rather than bulk synthesis. nih.gov Chemical methods might involve multi-step sequences, such as sulfonation followed by alkali fusion, or through diazotization of a corresponding aniline derivative. Oxidation of the benzylic methyl groups to hydroxymethyl groups or further to carboxylic acids is also a possible transformation using strong oxidizing agents.
These structural variations significantly alter the electronic and steric properties of the molecule, paving the way for the development of new derivatives with tailored characteristics.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block for Complex Molecules
There is no available scientific literature detailing the use of 2-Acetyl-3,6-dimethylbenzoic acid as a synthetic building block for the construction of complex molecules.
Precursor in Heterocyclic Compound Synthesis
No research findings could be located that describe the application of this compound as a precursor in the synthesis of heterocyclic compounds. The specific reactivity of its acetyl and carboxylic acid functionalities in conjunction with the dimethylated benzene (B151609) ring has not been reported for the formation of nitrogen-, oxygen-, or sulfur-containing cyclic structures.
Development of Chemical Probes and Ligands for Research Tools
There is no published research on the development of chemical probes or ligands derived from this compound. Its potential utility in designing molecules for studying biological systems, such as fluorescent probes or affinity-based ligands for protein targets, has not been investigated.
Chemoenzymatic Synthesis and Biocatalysis for Derivative Production
No studies have been found that report the use of this compound in chemoenzymatic synthesis or biocatalytic processes. The potential for enzymes to act upon this substrate for the production of specialized derivatives remains an unexamined area of research.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 2-Acetyl-3,6-dimethylbenzoic acid traditionally relies on multi-step processes that can involve hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign chemical processes. wjpmr.comrsc.org For substituted benzoic acids, this involves a shift away from harsh oxidizing agents and toxic solvents.
Future synthetic strategies are likely to focus on several key green principles:
Use of Safer Solvents: Replacing conventional organic solvents with greener alternatives like water or acetonitrile, or performing reactions under solvent-free conditions, significantly reduces environmental impact. wjpmr.comgoogle.com
Catalytic Reagents: Shifting from stoichiometric reagents, such as potassium permanganate (B83412) used in some traditional oxidations, to catalytic systems enhances atom economy and reduces waste. google.com For instance, methods using catalysts like cobalt or manganese naphthenates for the oxidation of alkylbenzenes are well-established and represent a greener approach. wikipedia.org
Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. wjpmr.com
Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. Research into the valorization of lignin, a complex polymer abundant in biomass, is opening pathways to produce benzoic acid derivatives, which could serve as precursors for more complex molecules. rsc.org
A patent for the synthesis of the related compound, 2-methyl-4-acetyl benzoic acid, highlights the use of hydrogen peroxide as an oxidant, which is a greener alternative to many traditional oxidizing agents as its only byproduct is water. google.com The synthesis of 2-acetylbenzoic acids can be achieved from phthalic anhydrides and malonic acid, a process that can be optimized for greener conditions. rsc.org
Table 1: Application of Green Chemistry Principles to Benzoic Acid Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative | Benefit |
|---|---|---|---|
| Waste Prevention | Use of stoichiometric oxidants (e.g., KMnO₄) | Catalytic oxidation | Reduces inorganic waste streams. |
| Safer Solvents | Use of hazardous organic solvents (e.g., benzene) | Water, ethanol (B145695), acetonitrile, or solvent-free conditions | Reduces toxicity and environmental pollution. wjpmr.com |
| Energy Efficiency | Prolonged heating under reflux | Microwave-assisted synthesis | Reduces reaction time and energy consumption. wjpmr.com |
| Renewable Feedstocks | Petroleum-based starting materials | Lignin-derived precursors | Reduces reliance on fossil fuels. rsc.org |
Application of Machine Learning in Reaction Prediction and Optimization
Artificial intelligence and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering the potential to accelerate discovery and optimization. beilstein-journals.org For a target molecule like this compound, ML can be applied in several impactful ways.
Forward-reaction prediction models can assess the likely outcomes of a proposed synthetic step, identifying potential side products and impurities before any experiment is run. nih.gov This is particularly valuable for complex scaffolds where multiple reaction pathways may compete. Furthermore, ML algorithms can predict reaction performance, including yield, which has been a significant challenge in organic synthesis. nih.govresearchgate.net
Perhaps most powerfully, ML models can predict optimal reaction conditions. By training on vast databases of published reactions, these models can suggest the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments needed for optimization, saving time and resources. For instance, ML models have been developed to predict Hammett's constants for substituted benzoic acids, which are crucial for understanding and predicting their reactivity. chemrxiv.org The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system for rapidly discovering and optimizing new reactions. beilstein-journals.org
Table 2: Performance of Machine Learning Models in Chemical Reaction Prediction
| Model Application | Technique/Model | Reported Accuracy/Performance | Source |
|---|---|---|---|
| Reaction Conditions Prediction | Neural Network Model | Top-10 prediction accuracy of 80-90% for individual species (catalyst, solvent, etc.) | rsc.org |
| Reaction Outcome Prediction | Neural Network with Reaction Templates | Major product ranked 1 in 71.8% of cases | researchgate.net |
| Hammett Constant Prediction | Machine Learning Regression | Correlation coefficients (R²) as high as 0.945 | chemrxiv.org |
| Yield Prediction | Substrate-Aware Descriptor (SubA) | >2% mean absolute error reduction compared to mainstream descriptors | nih.gov |
High-Throughput Screening for Novel Chemical Reactivity
High-throughput screening (HTS) allows for the rapid testing of thousands of reaction conditions or potential substrates, accelerating the discovery of new chemical transformations. The ketone functional group in this compound is an ideal handle for HTS, as numerous assays have been developed for ketone detection. nih.govdtu.dk
These screening methods are often colorimetric or fluorometric, where a reaction with the ketone produces a measurable change in light absorption or emission. rsc.orgresearchgate.net For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form colored adducts, providing a basis for a colorimetric assay. dtu.dkresearchgate.net Similarly, fluorescent assays have been developed using probes like para-methoxy-2-amino benzamidoxime (B57231) (PMA) that react with ketones to generate a fluorescent signal. nih.govresearchgate.net
By employing these HTS methods in microplate formats, researchers could rapidly screen libraries of potential catalysts or reaction partners against this compound. This could lead to the discovery of novel reactions, such as new C-C bond-forming reactions at the acetyl group, or enzymes (e.g., carbonyl reductases) that can selectively transform the ketone. rsc.org HTS is particularly powerful when combined with directed evolution to engineer enzymes with enhanced activity or novel substrate specificity. nih.gov
Table 3: High-Throughput Screening Methods for Ketone Detection
| Assay Method | Reagent | Detection Principle | Application |
|---|---|---|---|
| Colorimetric | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a colored 2,4-dinitrophenylhydrazone adduct. dtu.dk | Screening carbonyl reductase activity. rsc.orgresearchgate.net |
| Fluorometric | para-Methoxy-2-amino benzamidoxime (PMA) | Forms a fluorescent dihydroquinazoline (B8668462) product. nih.govresearchgate.net | Quantifying structurally diverse ketones. nih.gov |
| Colorimetric | Vanillin-Acetone Reaction | Forms a colorful vanillyl-acetone product. dtu.dk | Quantifying specific ketones like acetone. dtu.dk |
Advanced Materials Integration Based on Structural Features
Benzoic acid and its derivatives are not just synthetic intermediates; they are crucial building blocks for a wide range of advanced materials. preprints.orgijcrt.org The unique combination of functional groups in this compound offers several avenues for its integration into novel materials.
Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is a key functional handle for polymerization reactions or for acting as a linker in the construction of MOFs. These materials have applications in gas storage, catalysis, and separations.
Bioactive Materials: The benzoic acid scaffold is found in numerous pharmaceuticals and bioactive compounds, including antifungal agents, anti-inflammatory drugs, and anticancer agents. preprints.orgchemicalbook.com The specific substitution pattern of this compound could be explored for novel biological activities.
Liquid Crystals and Organic Electronics: Aromatic cores are fundamental to many liquid crystalline materials and organic semiconductors. The rigid structure of the benzene (B151609) ring, combined with the polar acetyl and carboxyl groups, could be leveraged to design molecules with specific electronic or self-assembly properties.
The synthesis of new derivatives is key to this exploration. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, each opening up new synthetic possibilities and potential applications. wikipedia.org The development of new benzoic acid derivatives has led to compounds with significant antioxidant capacity and therapeutic potential for conditions like diabetes. nih.govgoogle.com By strategically modifying the structure of this compound, it could serve as a valuable component in the next generation of functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
